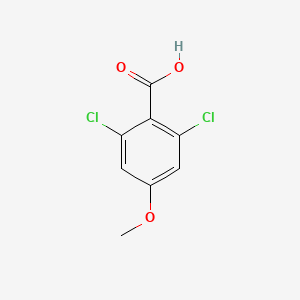![molecular formula C9H7N5 B3043923 4-{7H-pyrrolo[2,3-d]pyrimidin-4-yl}-1H-pyrazole CAS No. 952518-97-7](/img/structure/B3043923.png)
4-{7H-pyrrolo[2,3-d]pyrimidin-4-yl}-1H-pyrazole
Vue d'ensemble
Description
4-{7H-pyrrolo[2,3-d]pyrimidin-4-yl}-1H-pyrazole is an organic compound that has garnered significant interest in the field of medicinal chemistry. This compound is known for its potential as a kinase inhibitor, making it a valuable candidate for cancer therapy and other diseases where kinase activity is deregulated .
Mécanisme D'action
Target of Action
The primary target of the compound 4-{7H-pyrrolo[2,3-d]pyrimidin-4-yl}-1H-pyrazole, also known as 4-(1H-pyrazol-4-yl)-7H-pyrrolo[2,3-d]pyrimidine, is Protein Kinase B (PKB or Akt) . PKB is an essential component of intracellular signaling pathways that regulate growth and survival .
Mode of Action
The compound acts as a selective, orally active inhibitor of PKB . It competes with ATP, providing nanomolar inhibitors with up to 150-fold selectivity for inhibition of PKB over the closely related kinase PKA . The compound’s interaction with PKB leads to the modulation of biomarkers of signaling through PKB in vivo .
Biochemical Pathways
The compound affects the phosphatidylinositol-3 kinase (PI3K) signaling pathway . The binding of extracellular growth factors to tyrosine receptor kinases at the cell surface leads to the activation of PI3K, which in turn produces phosphatidylinositol-3,4,5 triphosphate (PI(3,4,5)P3) anchored to the inner side of the plasma membrane . This compound’s interaction with PKB disrupts this pathway, affecting several enzyme or transcription factor substrates, including GSK3β, FKHRL1, BAD, and mTOR, to promote proliferation, protein translation, progression through the cell cycle, and antiapoptotic survival .
Pharmacokinetics
While the compound is active in cellular assays, compounds containing 4-amino-4-benzylpiperidines underwent metabolism in vivo, leading to rapid clearance and low oral bioavailability . Variation of the linker group between the piperidine and the lipophilic substituent identified 4-amino-1-(7h-pyrrolo[2,3-d]-pyrimidin-4-yl)piperidine-4-carboxamides as potent and orally bioavailable inhibitors of pkb .
Result of Action
The compound’s action results in the modulation of biomarkers of signaling through PKB in vivo and strong inhibition of the growth of human tumor xenografts in nude mice at well-tolerated doses . This suggests that the compound could have potential as an antitumor agent.
Analyse Biochimique
Biochemical Properties
The compound 4-{7H-pyrrolo[2,3-d]pyrimidin-4-yl}-1H-pyrazole has been found to interact with several enzymes and proteins. It has been identified as a potent and selective inhibitor of Protein Kinase B (PKB or Akt), a key component of intracellular signaling pathways regulating growth and survival . The compound exerts its effects through ATP-competitive inhibition, demonstrating nanomolar potency and up to 150-fold selectivity for PKB over the closely related kinase PKA .
Cellular Effects
In cellular assays, this compound has shown to influence cell function by modulating signaling pathways. It has been observed to inhibit the growth of human tumor xenografts in nude mice at well-tolerated doses . The compound’s influence on cell signaling pathways, gene expression, and cellular metabolism is likely linked to its inhibitory effects on PKB .
Molecular Mechanism
The molecular mechanism of action of this compound involves binding interactions with biomolecules and changes in gene expression. As an ATP-competitive inhibitor, it binds to the ATP-binding site of PKB, preventing the phosphorylation and activation of downstream targets .
Dosage Effects in Animal Models
Related compounds have been tested in animal models, where they demonstrated tumor regression at certain doses .
Metabolic Pathways
Given its inhibitory effects on PKB, it may influence pathways regulated by this kinase .
Méthodes De Préparation
The synthesis of 4-{7H-pyrrolo[2,3-d]pyrimidin-4-yl}-1H-pyrazole typically involves multi-step organic synthesis routes. One common method includes the reaction of a pyrrolo[2,3-d]pyrimidine derivative with a pyrazole derivative under specific conditions. Industrial production methods often optimize these steps to enhance yield and purity, employing catalysts and specific reaction conditions to streamline the process .
Analyse Des Réactions Chimiques
4-{7H-pyrrolo[2,3-d]pyrimidin-4-yl}-1H-pyrazole undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield hydroxylated derivatives, while reduction could produce amine derivatives .
Applications De Recherche Scientifique
4-{7H-pyrrolo[2,3-d]pyrimidin-4-yl}-1H-pyrazole has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Biology: The compound is studied for its role in inhibiting specific kinases, which are crucial in cell signaling pathways.
Industry: The compound is used in the development of pharmaceuticals and as a research tool in drug discovery.
Comparaison Avec Des Composés Similaires
4-{7H-pyrrolo[2,3-d]pyrimidin-4-yl}-1H-pyrazole is unique compared to other similar compounds due to its specific structure and binding affinity for certain kinases. Similar compounds include:
4-amino-1-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperidine-4-carboxamides: These compounds also target kinases but have different substituents that affect their binding affinity and specificity.
Halogenated pyrrolo[2,3-d]pyrimidine derivatives: These compounds are modified with halogen atoms to enhance their potency and selectivity.
The uniqueness of this compound lies in its specific pyrazole moiety, which contributes to its distinct binding properties and biological activity .
Propriétés
IUPAC Name |
4-(1H-pyrazol-4-yl)-7H-pyrrolo[2,3-d]pyrimidine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7N5/c1-2-10-9-7(1)8(11-5-12-9)6-3-13-14-4-6/h1-5H,(H,13,14)(H,10,11,12) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FKZDJXVOWLWXHB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CNC2=NC=NC(=C21)C3=CNN=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7N5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
185.19 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
952518-97-7 | |
| Record name | 4-(1H-Pyrazol-4-yl)-7H-pyrrolo[2,3-d]pyrimidine | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Z6E6DS58KR | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


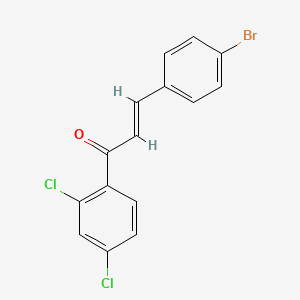
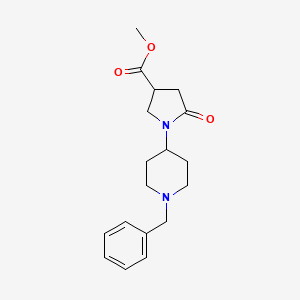


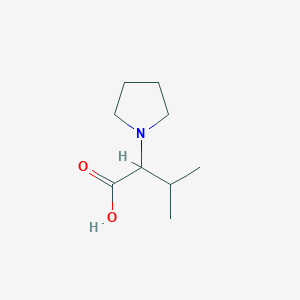
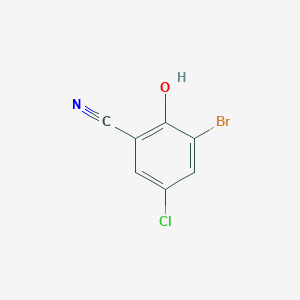
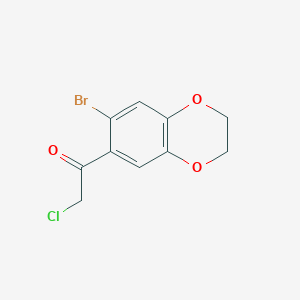
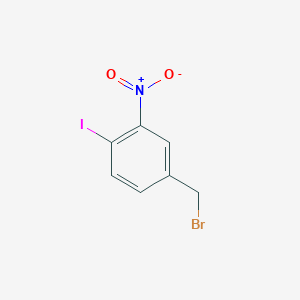
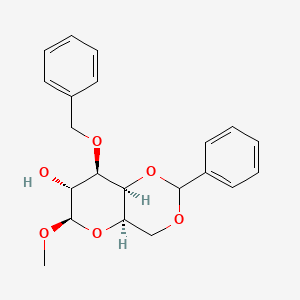
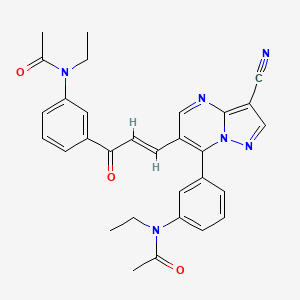
![2-[4-(2-Fluoro-4-nitrophenyl)piperazin-1-yl]ethanol](/img/structure/B3043858.png)
